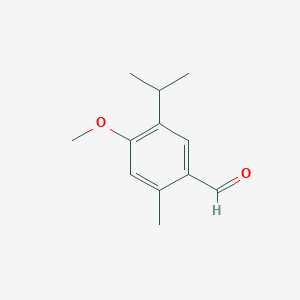

5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-8(2)11-6-10(7-13)9(3)5-12(11)14-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREBGRBNUQCTAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C=O)C(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390938 | |

| Record name | 5-ISOPROPYL-4-METHOXY-2-METHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105337-42-6 | |

| Record name | 5-ISOPROPYL-4-METHOXY-2-METHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Isopropyl-4-methoxy-2-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Isopropyl-4-methoxy-2-methylbenzaldehyde (CAS No. 105337-42-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropyl-4-methoxy-2-methylbenzaldehyde, registered under CAS number 105337-42-6, is a polysubstituted aromatic aldehyde.[1][2] Its molecular structure, featuring a benzaldehyde core with isopropyl, methoxy, and methyl substituents, makes it a compound of significant interest in various chemical and biological disciplines. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, spectroscopic data for characterization, and its current and potential applications, particularly as a versatile building block in organic synthesis and drug discovery. The substitution pattern is reminiscent of thymol, a well-known natural monoterpenoid, suggesting potential for this benzaldehyde as a scaffold in medicinal chemistry.

Chemical and Physical Properties

This compound is typically available as a liquid.[2] A summary of its key properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 105337-42-6 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₂ | [2] |

| Molecular Weight | 192.25 g/mol | |

| IUPAC Name | 4-methoxy-5-isopropyl-2-methylbenzaldehyde | [1] |

| Appearance | Liquid | [2] |

| Purity | ≥ 95% (by NMR) | [2] |

| Storage Conditions | 0-8°C | [2] |

Synthesis and Mechanistic Considerations

The proposed starting material for this synthesis is 4-isopropyl-1-methoxy-2-methylbenzene. This precursor can be formylated using the Vilsmeier-Haack reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).

Proposed Synthetic Protocol: Vilsmeier-Haack Formylation

Reaction:

Step-by-Step Methodology:

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent, a chloromethyleniminium salt. Maintain the temperature below 10°C during the addition.

-

Aromatic Substrate Addition: To the freshly prepared Vilsmeier reagent, add 4-isopropyl-1-methoxy-2-methylbenzene dropwise, ensuring the reaction temperature is maintained.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water and neutralize with a suitable base, such as sodium hydroxide, to hydrolyze the intermediate iminium salt to the desired aldehyde.

-

Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

The use of an electron-rich aromatic substrate, 4-isopropyl-1-methoxy-2-methylbenzene, is crucial as the Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The methoxy and alkyl groups activate the ring towards formylation.

-

The reaction is performed under anhydrous conditions to prevent the premature decomposition of the Vilsmeier reagent and the phosphorus oxychloride.

-

The dropwise addition and temperature control during the formation of the Vilsmeier reagent and the subsequent addition of the aromatic substrate are critical to manage the exothermic nature of the reaction and prevent side reactions.

-

The aqueous work-up with neutralization is essential for the hydrolysis of the intermediate iminium salt to the final aldehyde product.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed Vilsmeier-Haack synthesis of the target compound.

Structural Elucidation and Spectroscopic Analysis

While experimental spectra for this compound are not widely published, its structure can be confirmed using a combination of spectroscopic techniques. Below are the predicted key spectroscopic features based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Aldehydic Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5-10.5 ppm.

-

Aromatic Protons: Two singlets are anticipated for the two protons on the benzene ring.

-

Methoxy Protons (-OCH₃): A singlet corresponding to the three methyl protons of the methoxy group should appear around δ 3.8-4.0 ppm.

-

Isopropyl Protons (-CH(CH₃)₂): A septet for the methine proton and a doublet for the six equivalent methyl protons are expected.

-

Methyl Protons (-CH₃): A singlet for the protons of the methyl group attached to the aromatic ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Carbonyl Carbon (-CHO): A signal in the highly deshielded region, typically δ 190-200 ppm.

-

Aromatic Carbons: Six distinct signals for the carbons of the benzene ring, with those attached to oxygen and the aldehyde group being the most downfield.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

Isopropyl Carbons (-CH(CH₃)₂): Signals for the methine and methyl carbons.

-

Methyl Carbon (-CH₃): A signal for the methyl carbon attached to the ring.

IR (Infrared) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, characteristic absorption band is expected around 1680-1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands may be observed around 2720 and 2820 cm⁻¹.

-

C-O Stretch (Aryl Ether): An absorption band in the region of 1200-1275 cm⁻¹.

-

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-H Stretches (Alkyl): Absorptions just below 3000 cm⁻¹.

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.25 g/mol ).

-

Common fragmentation patterns would include the loss of the aldehyde group (-CHO), methyl groups (-CH₃), and potentially the isopropyl group.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in organic synthesis, with potential applications in several fields.

-

Fragrance and Flavor Industry: Its aromatic nature makes it a candidate for use in the formulation of fragrances and as a flavoring agent.[1][2]

-

Agrochemicals: As a substituted benzaldehyde, it can be a precursor for the synthesis of novel pesticides and herbicides.[2]

-

Pharmaceuticals and Medicinal Chemistry: This compound is explored as an intermediate in the development of new drugs.[1][2] The structural similarity to thymol and its derivatives, which exhibit a wide range of biological activities including antimicrobial, antioxidant, and anti-inflammatory properties, makes this benzaldehyde an attractive starting point for the synthesis of new therapeutic agents. The aldehyde functional group is particularly useful as it can be readily converted into a variety of other functionalities, such as amines, alcohols, and carboxylic acids, allowing for the generation of diverse chemical libraries for biological screening.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated area, preferably a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is expected to be an irritant to the skin, eyes, and respiratory tract. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate with a range of potential applications. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established formylation methods. The structural features of this compound, particularly its relation to thymol, make it a promising scaffold for the development of new molecules with potential biological activity. Further research into its synthesis and applications is warranted to fully explore its potential in various scientific and industrial fields.

References

-

Duff reaction. Wikipedia. [Link]

-

Vilsmeier-Haack Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). ResearchGate. [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. [Link]

-

13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). Human Metabolome Database. [Link]

-

This compound (C12H16O2). PubChemLite. [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]

-

(PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. ResearchGate. [Link]

-

Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. SAGE Journals. [Link]

-

1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). Human Metabolome Database. [Link]

-

5-hydroxy-4-methoxy-2-methylbenzaldehyde. ChemSynthesis. [Link]

-

4-Methoxy-2-methylbenzaldehyde | C9H10O2 | CID 283285. PubChem. [Link]

-

Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. National Institutes of Health. [Link]

-

4-Isopropyl-1-methoxy-2-methylbenzene | C11H16O | CID 13396116. PubChem. [Link]

-

Duff reaction using 4-methoxyphenol. Reddit. [Link]

-

Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. PubMed. [Link]

-

Benzaldehyde, 4-methyl-. NIST WebBook. [Link]

-

Esmirtazapine. CAS Common Chemistry. [Link]

-

New CAS BioFinder Discovery Platform empowers drug discovery scientists to reveal insights, drive innovation, and save time. Chemotargets. [Link]

-

4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. Sciencemadness Discussion Board. [Link]

-

4-Methoxy-2-methylbenzaldehyde | CAS#:52289-54-0. Chemsrc. [Link]

-

The covalent docking software landscape: features and applications in drug design. PubMed. [Link]

-

Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes - Supporting Information. The Royal Society of Chemistry. [Link]

-

Benzaldehyde, 4-methoxy-. NIST WebBook. [Link]

-

Benzaldehyde, 4-methoxy-. NIST WebBook. [Link]

-

2-isopropyl-5-methylphenol. Stenutz. [Link]

-

The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde.... ResearchGate. [Link]

-

Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. PubChem. [Link]

- US6846961B2 - Preparation of 1-methoxy-2-propanol.

-

2-isopropyl-4-methyl anisole, 31574-44-4. The Good Scents Company. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

This technical guide provides a comprehensive overview of the known and predicted physical properties of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde (CAS No. 105337-42-6). Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes available data with established methodologies for the experimental determination of key physicochemical parameters. Given the limited publicly available experimental data for this specific molecule, this guide also serves as a practical framework for its empirical characterization.

Introduction

This compound is a substituted aromatic aldehyde of interest in various chemical research and development sectors, including the fragrance, flavor, and pharmaceutical industries.[1][2] Its unique substitution pattern, featuring isopropyl, methoxy, and methyl groups on the benzaldehyde core, suggests a nuanced physicochemical profile that can influence its reactivity, solubility, and formulation characteristics.[1] Understanding these properties is paramount for its effective application and for the rational design of synthetic routes and formulations.

This guide presents a compilation of the available data for this compound, supplemented with established protocols for the experimental determination of its fundamental physical properties.

Molecular Structure and Identification

A foundational aspect of understanding a compound's physical properties is its molecular structure. The structural details of this compound are crucial for interpreting its spectroscopic data and predicting its behavior in various environments.

Caption: 2D representation of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| CAS Number | 105337-42-6 | [1][3] |

| Molecular Formula | C₁₂H₁₆O₂ | [1][3] |

| Molecular Weight | 192.25 g/mol | [3] |

| IUPAC Name | 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde | [2] |

| InChI Key | UREBGRBNUQCTAF-UHFFFAOYSA-N | [2][4] |

| SMILES | CC1=CC(=C(C=C1C=O)C(C)C)OC | [2][4] |

Known and Predicted Physical Properties

The following table summarizes the available and predicted physical properties of this compound. It is important to note that much of the data is predicted and awaits experimental verification.

Table 2: Summary of Physical Properties

| Property | Value | Method | Source |

| Physical State | Liquid | - | [1] |

| Appearance | - | - | - |

| Melting Point | Not available | - | - |

| Boiling Point | Not available | - | - |

| Density | Not available | - | - |

| Solubility | Enhances solubility of formulations | Implied | [1] |

| XlogP | 2.8 | Predicted | [4] |

Experimental Protocols for Property Determination

Given the absence of comprehensive experimental data, this section provides standardized, step-by-step methodologies for determining the key physical properties of this compound.

Determination of Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide an indication of the purity of a substance.

Workflow for Melting and Boiling Point Determination

Caption: Standard workflows for determining melting and boiling points.

Detailed Protocol for Boiling Point Determination (Microscale):

-

Apparatus Setup: Assemble a Thiele tube apparatus. Fill the Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil).

-

Sample Preparation: Attach a small test tube containing approximately 0.5 mL of this compound to a thermometer. Place a sealed-end capillary tube, open end down, into the liquid.

-

Heating: Gently heat the side arm of the Thiele tube.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is rapid and continuous.

-

Recording: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.

Solubility Assessment

Understanding the solubility of a compound in various solvents is critical for its application in synthesis, purification, and formulation.

Protocol for Qualitative Solubility Testing:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Preparation: To a series of small test tubes, add approximately 10 mg of this compound.

-

Solvent Addition: Add the selected solvent dropwise to each test tube, vortexing after each addition, up to a total volume of 1 mL.

-

Observation: Record whether the compound dissolves completely, is partially soluble, or is insoluble. Classify solubility as:

-

Soluble: > 10 mg/mL

-

Slightly Soluble: 1-10 mg/mL

-

Insoluble: < 1 mg/mL

-

The implied ability of this compound to enhance the solubility of formulations suggests it may possess amphiphilic characteristics.[1]

Spectroscopic Analysis

Spectroscopic data is essential for structural confirmation and purity assessment. While quantitative physical properties are the focus of this guide, a brief overview of the expected spectroscopic features is relevant.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit characteristic signals for the aldehyde proton (singlet, ~9-10 ppm), aromatic protons, the methoxy group (singlet, ~3.8-4.0 ppm), the isopropyl group (septet and doublet), and the methyl group (singlet).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbon (~190 ppm), aromatic carbons, and the aliphatic carbons of the methoxy, isopropyl, and methyl groups.

-

IR (Infrared) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde will be prominent around 1700 cm⁻¹. C-H stretches of the aromatic and aliphatic groups, as well as C-O stretches, will also be present.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (192.25 m/z).[3][4] Fragmentation patterns can provide further structural information.

Conclusion

While this compound is a compound of growing interest, its fundamental physical properties are not yet well-documented in publicly accessible literature. This guide provides the currently available information and, more importantly, outlines the standard, validated experimental procedures necessary for researchers to determine these properties in their own laboratories. The provided protocols for determining melting/boiling points and assessing solubility, along with an overview of expected spectroscopic features, offer a solid foundation for the comprehensive characterization of this molecule. Such empirical data is invaluable for ensuring the quality, reproducibility, and success of research and development endeavors involving this compound.

References

-

This compound (C12H16O2) - PubChemLite. [Link]

Sources

5-Isopropyl-4-methoxy-2-methylbenzaldehyde chemical structure

An In-depth Technical Guide to 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Introduction and Strategic Importance

This compound is a substituted aromatic aldehyde that holds significant value as a versatile building block in organic synthesis and as a functional ingredient in various industries. Its unique molecular architecture, featuring an aldehyde group ortho to a methyl substituent and para to a methoxy group, imparts specific reactivity and desirable organoleptic properties. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its chemical properties, synthesis, applications, and spectroscopic characterization. The compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, and is also utilized for its pleasant aroma in the fragrance and cosmetics industries.[1][2]

Physicochemical and Structural Properties

The identity and purity of this compound are defined by its specific physicochemical properties. A purity of ≥ 95% as determined by NMR is standard for research and synthesis applications.[1]

| Property | Value | Reference(s) |

| IUPAC Name | 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde | [2] |

| CAS Number | 105337-42-6 | [1][2][3] |

| Molecular Formula | C₁₂H₁₆O₂ | [1][3] |

| Molecular Weight | 192.25 g/mol | [3] |

| Appearance | Liquid | [1] |

| PubChem CID | 3276129 | [1][2] |

| InChI Key | UREBGRBNUQCTAF-UHFFFAOYSA-N | [2] |

| SMILES | CC1=CC(=C(C=C1C=O)C(C)C)OC | [2] |

| Storage | Store at 0-8°C | [1] |

Strategic Synthesis: The Vilsmeier-Haack Reaction

The synthesis of this compound is most effectively achieved through the formylation of its precursor, 2-isopropyl-1-methoxy-4-methylbenzene (also known as thymol methyl ether). While several formylation methods exist, the Vilsmeier-Haack reaction is particularly well-suited for this transformation due to the electron-rich nature of the substituted benzene ring.[4][5] The methoxy and alkyl groups are electron-donating, which activates the aromatic ring towards electrophilic substitution.[6]

The Gattermann-Koch reaction, another common formylation method, is generally not applicable to phenolic ethers, making the Vilsmeier-Haack approach the superior choice.[7][8] The reaction utilizes a Vilsmeier reagent, a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5]

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol provides a self-validating system for the synthesis of the title compound. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

-

2-isopropyl-1-methoxy-4-methylbenzene (Thymol methyl ether)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate solution, saturated

-

Hydrochloric acid (2M)

-

Sodium bicarbonate solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCM. Cool the solution to 0°C in an ice bath. Add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C.

-

Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻.[5] Slow, cooled addition is critical to control the reaction rate and prevent degradation of the reagent.

-

-

Electrophilic Aromatic Substitution: To the freshly prepared Vilsmeier reagent, add a solution of 2-isopropyl-1-methoxy-4-methylbenzene (1 equivalent) in anhydrous DCM dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Hydrolysis (Work-up): Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by adding a saturated sodium acetate solution until the mixture is basic. Stir vigorously for 1-2 hours at room temperature.

-

Causality: The iminium salt intermediate is hydrolyzed to the final aldehyde product.[5] The basic aqueous work-up neutralizes the acidic byproducts and facilitates the hydrolysis.

-

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄.

-

Causality: The washing steps remove unreacted reagents and byproducts. HCl removes any remaining basic nitrogen compounds, NaHCO₃ neutralizes any residual acid, and brine helps to remove water from the organic phase.

-

-

Isolation: Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator. The crude product can be purified further by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Vilsmeier-Haack synthesis of the target aldehyde.

Applications and Industrial Significance

The molecular structure of this compound makes it a valuable compound across multiple sectors.

-

Fragrance and Flavors: It possesses a unique aromatic profile, making it a desirable ingredient in perfumes, cosmetics, and complex fragrance formulations to enhance the overall scent experience.[1][2] It can also serve as a flavoring agent in some food products.[2]

-

Pharmaceutical Synthesis: As a functionalized aldehyde, it is a crucial intermediate for building more complex molecules. The aldehyde group can be readily transformed into other functional groups, enabling its use in the development of new pharmaceutical drugs.[1][2]

-

Agrochemicals and Materials Science: Its reactivity allows it to be a precursor in the synthesis of novel agrochemicals. Furthermore, it is employed in research for the development of specialty chemicals and new materials with tailored properties.[1]

-

Organic Synthesis Research: In both academic and industrial labs, it serves as a versatile building block for creating diverse derivatives and complex chemical structures.[2]

Logical Map of Applications

Caption: Key application areas for the title compound.

Spectroscopic and Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following table outlines the expected spectroscopic data based on its chemical structure.

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~10.2 (s, 1H, -CHO), ~7.5 (s, 1H, Ar-H), ~6.8 (s, 1H, Ar-H), 3.9 (s, 3H, -OCH₃), ~3.2 (sept, 1H, -CH(CH₃)₂), ~2.5 (s, 3H, Ar-CH₃), ~1.2 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR | δ (ppm): ~192 (C=O), ~160-165 (Ar-C-O), ~120-145 (other Ar-C), ~55 (-OCH₃), ~34 (-CH(CH₃)₂), ~23 (-CH(CH₃)₂), ~18 (Ar-CH₃) |

| IR (Infrared) | ν (cm⁻¹): ~2960 (Aliphatic C-H stretch), ~2870 & ~2770 (Aldehyde C-H stretch), ~1685 (Aromatic C=O stretch), ~1600 & ~1480 (Aromatic C=C stretch), ~1250 (Aryl-O-CH₃ stretch) |

| Mass Spec. | Formula: C₁₂H₁₆O₂; Exact Mass: 192.1150; [M]⁺: m/z 192.12 |

Predicted Collision Cross Section data is available on PubChem for various adducts, such as [M+H]⁺ at 140.3 Ų.[9]

Conclusion

This compound is a compound of significant utility, bridging the gap between fine chemicals and functional products. Its synthesis via the Vilsmeier-Haack reaction is a robust and logical choice for formylating the electron-rich thymol methyl ether precursor. The detailed protocols and characterization data provided in this guide offer a solid foundation for researchers and developers to confidently synthesize and utilize this versatile chemical intermediate in their work, from creating novel fragrances to building the next generation of pharmaceutical agents.

References

-

This compound | 105337-42-6. J&K Scientific. [Link]

-

Gattermann Koch Reaction: Mechanism, Uses & Examples. Vedantu. [Link]

-

Gattermann Reaction. Unacademy. [Link]

-

Gattermann Koch Reaction Detailed Explanation with Applications. Testbook. [Link]

-

Organic Chemistry – Specific Name Reactions. Department of School Education, Government of Tamil Nadu. [Link]

-

Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

This compound (C12H16O2). PubChemLite. [Link]

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. scbt.com [scbt.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. testbook.com [testbook.com]

- 8. Chemicals [chemicals.thermofisher.cn]

- 9. PubChemLite - this compound (C12H16O2) [pubchemlite.lcsb.uni.lu]

5-Isopropyl-4-methoxy-2-methylbenzaldehyde molecular weight

An In-Depth Technical Guide to 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 105337-42-6), a substituted aromatic aldehyde of significant interest in various scientific and industrial domains. The document delineates its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. Furthermore, it outlines a representative synthetic pathway and presents detailed protocols for its analytical characterization, adhering to principles of scientific integrity and experimental reproducibility. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound's properties and handling for applications in organic synthesis, fragrance chemistry, and pharmaceutical research.

Compound Identification and Physicochemical Properties

This compound is a multifunctional aromatic compound. Its identity is unequivocally established by its CAS Registry Number, 105337-42-6. The unique arrangement of its substituents—isopropyl, methoxy, and methyl groups on the benzaldehyde core—imparts specific reactivity and physical characteristics that are valuable in chemical synthesis and product formulation.[1]

The molecular formula of the compound is C₁₂H₁₆O₂.[1][2] Based on this composition, the calculated molecular weight is a critical parameter for all stoichiometric calculations in experimental work.

Table 1: Core Physicochemical and Identification Data

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 105337-42-6 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |

| Molecular Weight | 192.25 g/mol | [2] |

| Alternate MW Value | 192.3 g/mol | [1] |

| Appearance | Liquid | [1] |

| Storage Conditions | 0-8°C | [1] |

| Purity (Typical) | ≥ 95% (by NMR) | [1] |

Synthesis Pathway: The Vilsmeier-Haack Reaction

While multiple synthetic routes to substituted benzaldehydes exist, the Vilsmeier-Haack reaction is a highly effective and widely adopted method for the formylation of electron-rich aromatic rings. The precursor for this compound would be 2-isopropyl-1-methoxy-4-methylbenzene. The reaction proceeds via the formation of a Vilsmeier reagent (a chloroiminium ion) from a formamide derivative (e.g., N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophilic reagent then attacks the activated aromatic ring, leading to the formation of the aldehyde after aqueous workup.

The choice of this method is dictated by the activating nature of the methoxy and alkyl groups on the benzene ring, which direct the electrophilic substitution. The regiochemistry is controlled by the steric and electronic effects of these substituents.

Sources

An In-depth Technical Guide to the Synthesis of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

This guide provides a comprehensive technical overview of the synthetic pathways for 5-isopropyl-4-methoxy-2-methylbenzaldehyde, a valuable aromatic aldehyde. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering detailed mechanistic insights and actionable experimental protocols.

Introduction and Strategic Overview

This compound is an aromatic aldehyde with potential applications in the fragrance, pharmaceutical, and specialty chemical industries.[1] Its substituted benzene ring structure makes it a versatile intermediate for the synthesis of more complex molecules.[1] This guide will explore the primary synthetic strategies for its preparation, focusing on the logical flow of bond formation and functional group interconversion.

The retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two main synthetic strategies:

-

Strategy A: Late-stage Formylation: This approach involves the initial synthesis of the substituted aromatic precursor, 2-isopropyl-1-methoxy-4-methylbenzene, followed by the introduction of the aldehyde group in a final formylation step.

-

Strategy B: Oxidation of a Benzyl Alcohol Intermediate: This alternative pathway involves the synthesis of 5-isopropyl-4-methoxy-2-methylbenzyl alcohol, which is then oxidized to the desired aldehyde.

This guide will delve into the practical execution of these strategies, providing a rationale for the selection of reagents and reaction conditions.

Synthesis of the Core Precursor: 2-Isopropyl-1-methoxy-4-methylbenzene

The common precursor for many synthetic routes to the target aldehyde is 2-isopropyl-1-methoxy-4-methylbenzene.[2][3][4][5] Two robust methods for its synthesis are the Friedel-Crafts alkylation and a Grignard-based approach.

Method 1: Friedel-Crafts Alkylation

This classic electrophilic aromatic substitution reaction introduces the isopropyl group onto the p-cresol methyl ether (1-methoxy-4-methylbenzene) ring.

Causality of Experimental Choices: The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial for generating the isopropyl cation (an electrophile) from an isopropyl halide or propene. The reaction is typically performed at low temperatures to control the regioselectivity and minimize side reactions like polyalkylation.

Experimental Protocol: Friedel-Crafts Alkylation [2]

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a drying tube, add the Lewis acid catalyst (e.g., anhydrous aluminum chloride) to a suitable anhydrous solvent (e.g., dichloromethane).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of p-cresol methyl ether (1-methoxy-4-methylbenzene) in the same solvent from the dropping funnel.

-

Add the alkylating agent (e.g., 2-chloropropane or propene gas) dropwise or via bubbling, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC or GC).

-

Carefully quench the reaction by pouring it over ice and an aqueous acid solution (e.g., dilute HCl).

-

Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Method 2: Grignard Reaction Approach

This method offers an alternative for constructing the isopropyl group on the aromatic ring.[2]

Causality of Experimental Choices: This approach begins with 2-bromo-1-methoxy-4-methylbenzene. The bromine atom facilitates the formation of a Grignard reagent upon reaction with magnesium metal. This organometallic intermediate acts as a potent nucleophile. Acetone is selected as the electrophile to introduce the two methyl groups of the isopropyl moiety.[2]

Experimental Protocol: Grignard Reagent Formation and Reaction [2]

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq). Add a solution of 2-bromo-1-methoxy-4-methylbenzene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise. Initiate the reaction if necessary with a small crystal of iodine or gentle heating. Reflux the mixture until the magnesium is consumed.

-

Reaction with Acetone: Cool the Grignard reagent to 0°C, and add a solution of dry acetone (1.1 eq) in anhydrous ether or THF dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

The resulting tertiary alcohol is then reduced to the desired isopropyl group, for example, by treatment with a strong acid to effect dehydration, followed by catalytic hydrogenation.

Pathway A: Direct Formylation of 2-Isopropyl-1-methoxy-4-methylbenzene

With the precursor in hand, the next critical step is the introduction of the aldehyde group. The electron-rich nature of the substituted benzene ring makes it amenable to electrophilic aromatic substitution via formylation.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8][9]

Mechanistic Insight: The reaction involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[9][10] This electrophilic species then attacks the aromatic ring. The resulting iminium ion is subsequently hydrolyzed during workup to yield the aldehyde.[7][10]

Diagram: Vilsmeier-Haack Reaction Mechanism

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - 2-isopropyl-1-methoxy-4-methylbenzene (C11H16O) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- | C11H16O | CID 161716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde, a substituted aromatic aldehyde of significant interest in various scientific and industrial domains. The document delineates its chemical identity, properties, and detailed protocols for its synthesis and characterization. Furthermore, it explores the compound's applications, particularly in the fragrance industry and as a versatile intermediate in pharmaceutical synthesis. The guide is intended to be a valuable resource for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction and Chemical Identity

4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde is an organic compound characterized by a benzene ring substituted with an aldehyde, a methoxy group, a methyl group, and an isopropyl group. Its structural complexity and the interplay of its functional groups impart unique chemical and olfactory properties, making it a valuable molecule in synthetic chemistry.

IUPAC Name: 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde

This name is derived following the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC), prioritizing the aldehyde functional group.

Molecular Structure and Properties

The molecular structure of 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde is fundamental to its reactivity and physical characteristics.

Table 1: Physicochemical Properties of 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde

| Property | Value | Source |

| CAS Number | 105337-42-6 | [1] |

| Molecular Formula | C₁₂H₁₆O₂ | [2] |

| Molecular Weight | 192.25 g/mol | [1] |

| Appearance | Liquid | [2] |

| Purity | ≥ 95% (NMR) | [2] |

| Storage Conditions | 0-8°C | [2] |

Synthesis and Mechanistic Insights

The synthesis of substituted benzaldehydes like 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde can be approached through various established organic chemistry methodologies. A common strategy involves the formylation of a correspondingly substituted benzene ring. One plausible synthetic route is the Vilsmeier-Haack reaction, which is a reliable method for introducing an aldehyde group to an activated aromatic ring.

Proposed Synthesis Workflow

The following diagram illustrates a potential synthetic pathway starting from commercially available precursors.

Caption: Proposed synthesis workflow for 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the Vilsmeier-Haack reaction and is provided as a guideline.[3]

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. The formation of the Vilsmeier reagent is an exothermic reaction.

-

Electrophilic Aromatic Substitution: To the prepared Vilsmeier reagent, add 4-isopropylanisole dropwise at a controlled rate to maintain the reaction temperature. The methoxy and isopropyl groups on the aromatic ring are ortho, para-directing, and the steric hindrance from the isopropyl group will favor the formylation at the ortho position to the methoxy group.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

-

Hydrolysis: Upon completion, the reaction mixture is carefully poured into ice-water to hydrolyze the intermediate iminium salt to the corresponding aldehyde.

-

Work-up and Purification: The aqueous mixture is then neutralized and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the final product.

Causality Behind Experimental Choices: The use of an inert atmosphere prevents side reactions with atmospheric moisture. The low-temperature conditions during the addition of reagents are crucial to control the exothermic nature of the reactions and prevent the formation of byproducts. The choice of solvent for extraction is based on the polarity of the product and its immiscibility with water.

Spectroscopic Characterization

The structural elucidation of 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the synthesized compound.[4][5]

Table 2: Predicted ¹H and ¹³C NMR Data for 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aldehyde Proton | 9.8 - 10.0 | s | 1H | -CHO |

| Aromatic Protons | 6.8 - 7.5 | m | 2H | Ar-H |

| Methoxy Protons | 3.8 - 4.0 | s | 3H | -OCH₃ |

| Isopropyl Methine | 2.8 - 3.2 | septet | 1H | -CH(CH₃)₂ |

| Isopropyl Methyl | 1.2 - 1.4 | d | 6H | -CH(CH₃)₂ |

| Methyl Protons | 2.2 - 2.5 | s | 3H | Ar-CH₃ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| Aldehyde Carbonyl | 190 - 195 | -CHO | ||

| Aromatic Carbons | 110 - 160 | Ar-C | ||

| Methoxy Carbon | 55 - 60 | -OCH₃ | ||

| Isopropyl Methine | 30 - 35 | -CH(CH₃)₂ | ||

| Isopropyl Methyl | 20 - 25 | -CH(CH₃)₂ | ||

| Methyl Carbon | 15 - 20 | Ar-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Characteristic Peaks:

-

C=O stretch (aldehyde): A strong, sharp absorption band is expected around 1700 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C-O stretch (methoxy): A characteristic absorption band is expected in the region of 1250-1000 cm⁻¹.

-

Aromatic C=C stretches: Medium intensity bands will appear in the 1600-1450 cm⁻¹ region.

-

Aromatic and Aliphatic C-H stretches: These will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 192.

-

[M-1]⁺ Peak: Loss of the aldehydic hydrogen, resulting in a peak at m/z = 191.

-

[M-15]⁺ Peak: Loss of a methyl group from the isopropyl moiety, leading to a peak at m/z = 177.

-

[M-29]⁺ Peak: Loss of the entire aldehyde group (-CHO), giving a peak at m/z = 163.

-

[M-43]⁺ Peak: Loss of the isopropyl group, resulting in a peak at m/z = 149.

Applications

The unique structure of 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde makes it a valuable compound in several industrial and research applications.

Fragrance and Flavor Industry

Substituted benzaldehydes are widely used in the fragrance industry to impart a variety of scents.[6][7][8] The combination of the methoxy, methyl, and isopropyl groups in this particular molecule is likely to contribute to a complex and unique aroma profile, potentially with spicy, woody, or sweet notes. Aldehydes are known to add a "sparkle" and lift to fragrance compositions.[9]

Pharmaceutical Intermediate

Benzaldehyde derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals.[7] The aldehyde group is a versatile functional handle that can be readily transformed into other functionalities such as alcohols, carboxylic acids, and amines, which are common in active pharmaceutical ingredients (APIs). The substituents on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. This compound can serve as a precursor for the synthesis of novel therapeutic agents, potentially in areas such as asymmetric synthesis of chiral molecules.[10][11]

Organic Synthesis

In a broader context, 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde is a useful intermediate in organic synthesis for the creation of more complex molecules.[12][13][14] Its aldehyde functionality allows for participation in various carbon-carbon bond-forming reactions, such as the Wittig reaction, aldol condensation, and Grignard reactions.

Safety, Handling, and Storage

As with all chemical compounds, proper safety precautions must be observed when handling 4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde.

Hazard Identification

While specific toxicity data for this compound is limited, it should be handled with the care afforded to other aromatic aldehydes. Potential hazards include:

-

Skin and eye irritation.

-

Respiratory tract irritation upon inhalation of vapors.

-

Harmful if swallowed.

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably in a chemical fume hood.[15][16][17][18][19]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed to prevent oxidation and evaporation. The recommended storage temperature is between 0-8°C.[2]

-

Store away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde is a substituted aromatic aldehyde with significant potential in various fields, particularly in the fragrance and pharmaceutical industries. Its synthesis can be achieved through established methods in organic chemistry, and its structure can be unequivocally confirmed using modern spectroscopic techniques. This guide provides a foundational understanding of this compound, from its fundamental properties to its practical applications and safe handling, serving as a valuable resource for scientists and researchers.

References

-

Oreate AI Blog. (2025, December 16). Fragrance Notes: A Study on the Application of Aldehydes in Perfume. [Link]

-

Source of Beauty Fragrance. (2024, December 5). The Enduring Role of Aldehydes in Perfume Creation. [Link]

-

Bon Parfumeur. Perfume aldehydes. [Link]

-

National Academies of Sciences, Engineering, and Medicine. Acetaldehyde. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

-

IRIS Unibas. (2024, October 21). Aldehydes: What We Should Know About Them. [Link]

-

Alpha Aromatics. (2019, April 16). What Are Aldehydes And How Are They Used In Perfumery?[Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Tandem Reactions: Synthesis of Substituted Benzaldehydes. Undergraduate Research and Creative Activity. [Link]

-

Solubility of Things. Safety and Handling of Organic Compounds in the Lab. [Link]

-

ResearchGate. Henry reactions of substituted benzaldehydes that bear an ortho-alkoxy group. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

-

BMRB. bmse010130 4-methoxy Benzaldehyde. [Link]

-

National Institutes of Health. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

-

University of California, Santa Barbara. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

-

Yale University. (2020, July 1). GUIDELINES FOR SAFE LABORATORY PRACTICES. [Link]

-

Organic Syntheses. Benzaldehyde, m-methoxy-. [Link]

-

ResearchGate. (2011, July 27). Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde Using α-Pinene-Derived Ligands. [Link]

-

Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. [Link]

-

PubChem. 4-Methoxy-2-methylbenzaldehyde. [Link]

-

NIST WebBook. Benzaldehyde, 4-methoxy-. [Link]

-

ResearchGate. (2025, August 7). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]

-

Scribd. 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. [Link]

- Google Patents. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.

-

NIST WebBook. Benzaldehyde, 2-methoxy-. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

Doc Brown's Chemistry. mass spectrum of 2-methoxypropane. [Link]

-

ResearchGate. (2025, August 5). Regioselectivity in the preparation of 2-hydroxy-4-methoxy benzaldehyde from resorcinol. [Link]

Sources

- 1. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 2. 4-Methoxy-2-methylbenzaldehyde | C9H10O2 | CID 283285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Fragrance Notes: A Study on the Application of Aldehydes in Perfume - Oreate AI Blog [oreateai.com]

- 5. sobfragrance.com [sobfragrance.com]

- 6. bonparfumeur.com [bonparfumeur.com]

- 7. What Are Aldehydes And How Are They Used In Perfumery? [alphaaromatics.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. web.stanford.edu [web.stanford.edu]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. artsci.usu.edu [artsci.usu.edu]

- 16. chem.lzu.edu.cn [chem.lzu.edu.cn]

- 17. thesafetygeek.com [thesafetygeek.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 5-isopropyl-4-methoxy-2-methylbenzaldehyde, a key aromatic aldehyde intermediate. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its structural features through proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). The interpretation of predicted spectral data is supported by established principles and comparative analysis with related molecular structures.

Introduction

This compound, with the molecular formula C₁₂H₁₆O₂, is a polysubstituted aromatic aldehyde. Its structural elucidation is paramount for confirming its identity, purity, and for predicting its reactivity in synthetic applications. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular architecture and functional groups present in this compound. This guide will detail the expected spectroscopic signatures and provide the underlying rationale for their interpretation.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Data

| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1 | ~10.2 | Singlet | 1H | Aldehyde proton (-CHO) |

| 2 | ~7.5 | Singlet | 1H | Aromatic proton (H-6) |

| 3 | ~6.8 | Singlet | 1H | Aromatic proton (H-3) |

| 4 | ~3.9 | Singlet | 3H | Methoxy protons (-OCH₃) |

| 5 | ~3.3 | Septet | 1H | Isopropyl methine proton (-CH(CH₃)₂) |

| 6 | ~2.5 | Singlet | 3H | Methyl protons (-CH₃) |

| 7 | ~1.2 | Doublet | 6H | Isopropyl methyl protons (-CH(CH₃)₂) |

Interpretation and Rationale

The predicted ¹H NMR spectrum reveals distinct signals corresponding to each unique proton environment in the molecule.

-

Aldehyde Proton (~10.2 ppm): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the benzene ring, resulting in a characteristic downfield singlet.

-

Aromatic Protons (~7.5 and ~6.8 ppm): The two aromatic protons are in different chemical environments. The proton at the 6-position is deshielded by the adjacent aldehyde group, while the proton at the 3-position is shielded by the electron-donating methoxy and methyl groups, leading to a more upfield chemical shift. Their singlet multiplicity is due to the absence of adjacent protons for coupling.

-

Methoxy Protons (~3.9 ppm): The three equivalent protons of the methoxy group appear as a sharp singlet, with a chemical shift typical for methoxy groups attached to an aromatic ring.

-

Isopropyl Group Protons (~3.3 and ~1.2 ppm): The methine proton of the isopropyl group is a septet due to coupling with the six equivalent methyl protons. Conversely, the six methyl protons appear as a doublet due to coupling with the single methine proton.

-

Methyl Protons (~2.5 ppm): The protons of the methyl group at the 2-position of the aromatic ring appear as a singlet in a region characteristic of benzylic methyl groups.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[1][2]

-

Instrumentation: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

Caption: Standard workflow for ¹H NMR spectroscopy.

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

| Signal | Predicted Chemical Shift (ppm) | Assignment |

| 1 | ~192 | Aldehyde carbon (C=O) |

| 2 | ~160 | Aromatic carbon (C-4, attached to -OCH₃) |

| 3 | ~140 | Aromatic carbon (C-5, attached to isopropyl) |

| 4 | ~135 | Aromatic carbon (C-2, attached to -CH₃) |

| 5 | ~130 | Aromatic carbon (C-1, attached to -CHO) |

| 6 | ~125 | Aromatic carbon (C-6) |

| 7 | ~110 | Aromatic carbon (C-3) |

| 8 | ~55 | Methoxy carbon (-OCH₃) |

| 9 | ~34 | Isopropyl methine carbon (-CH(CH₃)₂) |

| 10 | ~23 | Isopropyl methyl carbons (-CH(CH₃)₂) |

| 11 | ~20 | Methyl carbon (-CH₃) |

Interpretation and Rationale

The predicted ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom.[3][4]

-

Carbonyl Carbon (~192 ppm): The aldehyde carbonyl carbon is significantly deshielded and appears at a very downfield chemical shift.

-

Aromatic Carbons (~110-160 ppm): The six aromatic carbons have distinct chemical shifts influenced by the attached substituents. The carbon attached to the electron-donating methoxy group (C-4) is the most shielded among the substituted carbons, while the carbons attached to the electron-withdrawing aldehyde group (C-1) and the other substituents (C-2, C-5) are more deshielded. The unsubstituted aromatic carbons (C-3, C-6) resonate at intermediate chemical shifts.

-

Aliphatic Carbons (~20-55 ppm): The methoxy carbon appears around 55 ppm. The isopropyl methine and methyl carbons, and the methyl carbon on the ring, appear in the upfield aliphatic region.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.[1]

-

Instrumentation and Acquisition: The experiment is run on an NMR spectrometer, often with broadband proton decoupling to simplify the spectrum to single peaks for each carbon.[3][4]

-

Processing: Similar to ¹H NMR, the data is processed by Fourier transformation and phasing.

III. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium-Strong | C-H stretch (aliphatic) |

| ~2870 | Medium | C-H stretch (aliphatic) |

| ~2720 | Weak | C-H stretch (aldehyde) |

| ~1690 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~800-900 | Medium-Strong | C-H bend (aromatic, out-of-plane) |

Interpretation and Rationale

The predicted FT-IR spectrum exhibits characteristic absorption bands for the functional groups in this compound.

-

C-H Stretching: The aliphatic C-H stretching vibrations of the isopropyl and methyl groups appear around 2960 and 2870 cm⁻¹. A weak but characteristic C-H stretching band for the aldehyde proton is expected around 2720 cm⁻¹.

-

C=O Stretching: A strong absorption band around 1690 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the aromatic aldehyde.

-

C=C Stretching: Aromatic C=C stretching vibrations typically appear as a pair of bands in the 1600-1480 cm⁻¹ region.

-

C-O Stretching: The strong absorption around 1250 cm⁻¹ is characteristic of the aryl ether C-O stretching vibration.

-

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring are expected in the 800-900 cm⁻¹ region.

Experimental Protocol: FT-IR Spectroscopy

For a liquid sample, the Attenuated Total Reflectance (ATR) method is common.

-

Background Scan: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small drop of the liquid sample is placed on the ATR crystal.

-

Spectrum Acquisition: The IR spectrum is recorded.

-

Cleaning: The ATR crystal is cleaned with an appropriate solvent after the measurement.[5]

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electron Ionization (EI) is a common technique for volatile organic compounds.[6][7]

Predicted Mass Spectrum Data (Electron Ionization)

| m/z | Predicted Relative Intensity | Assignment |

| 192 | Moderate | Molecular ion [M]⁺ |

| 177 | High | [M - CH₃]⁺ |

| 163 | Moderate | [M - C₂H₅]⁺ or [M - CHO]⁺ |

| 149 | Moderate | [M - C₃H₇]⁺ |

| 135 | Low | [M - CHO - CO]⁺ |

Interpretation and Rationale

The fragmentation of this compound under EI conditions is expected to follow characteristic pathways for substituted aromatic aldehydes.

-

Molecular Ion ([M]⁺, m/z 192): The peak corresponding to the intact molecule with one electron removed will confirm the molecular weight.

-

[M - CH₃]⁺ (m/z 177): Loss of a methyl radical from the isopropyl group is a favorable fragmentation pathway, leading to a stable benzylic carbocation. This is often a prominent peak.

-

Other Fragments: Other significant fragments can arise from the loss of the entire isopropyl group ([M - C₃H₇]⁺, m/z 149), the aldehyde group ([M - CHO]⁺, m/z 163), or subsequent loss of carbon monoxide from fragment ions.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.[8]

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6][7]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, based on predicted data and established chemical principles, provides a robust framework for the structural characterization of this compound. The detailed interpretation of ¹H NMR, ¹³C NMR, FT-IR, and MS data offers a valuable resource for researchers in synthetic chemistry and drug development, ensuring the confident identification and utilization of this important chemical intermediate.

References

-

University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

-

Chemistry LibreTexts. How an FTIR Spectrometer Operates. [Link]

-

Pharma Beginners. FTIR-Operation and Calibration SOP. [Link]

-

Pharmaguideline. SOP for Calibration of FT-IR Spectrometer. [Link]

- Stothers, J. B. Carbon-13 NMR Spectroscopy. Academic Press.

-

University of Cambridge, Department of Chemistry. NMR Sample Preparation. [Link]

-

Georgia Gwinnett College. Standard Operating Procedure H-NMR. [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. Sample preparation for FT-IR. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). [Link]

-

University of California, Irvine. 13-C NMR Protocol for beginners AV-400. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

de Graaf, R. A., et al. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PMC - NIH. [Link]

-

Emory University, Department of Chemistry. Mass Spectrometry Ionization Methods. [Link]

-

SlideShare. ELECTRON IONIZATION IN MASS SPECTROSCOPY.PPT. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Wikipedia. Electron ionization. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

-

NIST WebBook. Benzaldehyde, 4-methoxy-. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. [Link]

-

The Royal Society of Chemistry. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. [Link]

-

NIST WebBook. Benzaldehyde, 2-methoxy-. [Link]

-

ResearchGate. A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. [Link]

-

NIST WebBook. Benzaldehyde, 4-methoxy-. [Link]

-

NIST WebBook. Benzaldehyde, 4-methoxy-. [Link]

-

ResearchGate. FT-IR spectra of 4-methoxy benzaldehyde in percent of [Zr-UiO-66-PDC]. [Link]

-

NIST WebBook. Benzaldehyde, 2-methoxy-. [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde, a polysubstituted aromatic aldehyde with applications in fragrance, flavor, and pharmaceutical synthesis.[1][2] In the absence of publicly available experimental spectra for this specific compound, this document presents a detailed, theoretically-grounded prediction and interpretation of its NMR data. By leveraging established principles of NMR spectroscopy and comparative analysis with structurally related compounds, this guide serves as a valuable resource for researchers working with this molecule or similar chemical structures.

Introduction to this compound

This compound is an aromatic aldehyde characterized by a benzene ring substituted with five different groups: an aldehyde, a methyl group, a methoxy group, an isopropyl group, and a hydrogen atom. Its molecular formula is C₁₂H₁₆O₂.[3] The spatial arrangement and electronic nature of these substituents create a unique magnetic environment for each nucleus, resulting in a distinct and interpretable NMR fingerprint. Understanding these spectral features is crucial for confirming the compound's identity, assessing its purity, and elucidating its role in various chemical reactions.

Fundamental Principles of NMR Spectroscopy for Aromatic Systems

The chemical shifts observed in the NMR spectrum of an aromatic compound are primarily influenced by the circulation of π-electrons in the benzene ring, a phenomenon known as the ring current.[4] This effect generally causes protons attached to the aromatic ring to be deshielded, shifting their resonance signals downfield (typically in the 6.5-8.5 ppm range in ¹H NMR).[4]

Substituents on the benzene ring further modulate the chemical shifts of both proton and carbon nuclei through electronic effects (inductive and resonance) and steric effects. Electron-donating groups (EDGs), such as methoxy (-OCH₃) and alkyl groups, tend to increase electron density on the ring, particularly at the ortho and para positions, leading to upfield shifts (lower ppm values). Conversely, electron-withdrawing groups (EWGs), like the aldehyde group (-CHO), decrease electron density, causing downfield shifts (higher ppm values) for the ortho and para protons and carbons.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The analysis below details the predicted chemical shift (δ), multiplicity, and integration for each signal.

Aldehyde Proton

The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl oxygen. This results in a characteristic singlet far downfield.

-

Predicted Chemical Shift (δ): 9.5 - 10.5 ppm

-

Multiplicity: Singlet (s)

-

Integration: 1H

Aromatic Protons

The benzene ring has two aromatic protons. Their chemical shifts are influenced by the surrounding substituents.

-

H-3: This proton is ortho to the electron-withdrawing aldehyde group and meta to the electron-donating methyl and isopropyl groups. The deshielding effect of the aldehyde group is expected to be dominant, placing this signal downfield.

-

Predicted Chemical Shift (δ): ~7.5 ppm

-

Multiplicity: Singlet (s)

-

-

H-6: This proton is ortho to the electron-donating methyl group and meta to the aldehyde and methoxy groups. The net effect is a more shielded environment compared to H-3.

-

Predicted Chemical Shift (δ): ~7.0 ppm

-

Multiplicity: Singlet (s)

-

Isopropyl Group Protons

The isopropyl group consists of a methine proton and two equivalent methyl groups.

-

Methine Proton (-CH(CH₃)₂): This proton will appear as a septet due to coupling with the six equivalent protons of the two methyl groups.

-

Predicted Chemical Shift (δ): 3.0 - 3.5 ppm

-

Multiplicity: Septet (sept)

-

Integration: 1H

-

-

Methyl Protons (-CH(CH₃)₂): The six protons of the two methyl groups are equivalent and will appear as a doublet due to coupling with the methine proton.

-

Predicted Chemical Shift (δ): ~1.2 ppm

-

Multiplicity: Doublet (d)

-

Integration: 6H

-

Methoxy Group Protons

The three protons of the methoxy group are equivalent and will appear as a singlet.

-

Predicted Chemical Shift (δ): 3.8 - 4.0 ppm

-

Multiplicity: Singlet (s)

-

Integration: 3H

Methyl Group Protons

The protons of the methyl group on the aromatic ring will appear as a singlet.

-

Predicted Chemical Shift (δ): 2.2 - 2.5 ppm

-

Multiplicity: Singlet (s)

-

Integration: 3H

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde-H | 9.5 - 10.5 | Singlet (s) | 1H |

| Aromatic-H3 | ~7.5 | Singlet (s) | 1H |

| Aromatic-H6 | ~7.0 | Singlet (s) | 1H |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet (s) | 3H |

| Isopropyl-CH | 3.0 - 3.5 | Septet (sept) | 1H |

| Methyl (-CH₃) | 2.2 - 2.5 | Singlet (s) | 3H |

| Isopropyl-CH₃ | ~1.2 | Doublet (d) | 6H |

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Carbonyl Carbon

The carbonyl carbon of the aldehyde is the most deshielded carbon in the molecule.

-

Predicted Chemical Shift (δ): 190 - 195 ppm

Aromatic Carbons

There are six distinct aromatic carbon signals.

-

C-1 (ipso- to -CHO): ~135 ppm

-

C-2 (ipso- to -CH₃): ~140 ppm

-

C-3: ~128 ppm

-

C-4 (ipso- to -OCH₃): ~160 ppm

-

C-5 (ipso- to -CH(CH₃)₂): ~145 ppm